![molecular formula C11H19NO3 B1394487 (5R)-5-hidroxi-2-azabiciclo[2.2.1]heptano-2-carboxilato de tert-butilo CAS No. 1250884-35-5](/img/structure/B1394487.png)
(5R)-5-hidroxi-2-azabiciclo[2.2.1]heptano-2-carboxilato de tert-butilo
Descripción general
Descripción
(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Estructuras Aza-bicíclicas Puentes
El compuesto (5R)-5-hidroxi-2-azabiciclo[2.2.1]heptano-2-carboxilato de tert-butilo se utiliza en la aminoacilación 1,2 catalizada por paladio de ciclopentenos, un método eficiente para sintetizar 2-azabiciclo[2.2.1]heptanos oxigenados. Estas estructuras sirven como intermediarios clave en la construcción de una biblioteca de compuestos aza-bicíclicos puenteados con aplicaciones potenciales en química medicinal y desarrollo de fármacos .
Preparación de Vince Lactam
Este compuesto también puede participar en la síntesis de Vince lactam, un versátil bloque de construcción sintético utilizado en diversas reacciones químicas, incluida la reacción de Diels-Alder. Vince lactam es crucial para la preparación y resolución de sus isómeros, que son importantes para crear moléculas terapéuticamente activas .
Producción Comercial
Debido a su importancia en la química sintética, compuestos como el this compound se preparan a escala de toneladas métricas en la industria para fines comerciales. Son altamente deseables por su utilidad en el desarrollo de terapias y otras entidades químicas .
Investigación Mecanística
Los investigadores utilizan este compuesto para investigaciones mecanísticas en reacciones químicas, como experimentos de etiquetado, para comprender mejor las vías de reacción, lo cual es esencial para optimizar los procesos sintéticos .
Desarrollo de Fármacos
Los 2-azabiciclo[2.2.1]heptanos oxigenados derivados de este compuesto son intermediarios valiosos en el desarrollo de fármacos, particularmente para crear moléculas con estructuras tridimensionales complejas que pueden interactuar con objetivos biológicos .
Investigación en Química Medicinal
En química medicinal, se exploran los derivados de este compuesto por su potencial para actuar como andamios o bloques de construcción para nuevos fármacos, especialmente aquellos que se dirigen a trastornos y enfermedades neurológicas debido a sus características estructurales únicas .
Propiedades
IUPAC Name |
tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7?,8?,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPGSWMTDGGUEB-AMDVSUOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2CC1C[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


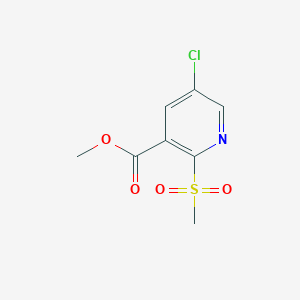
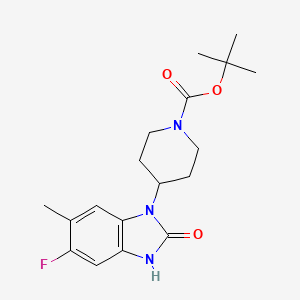
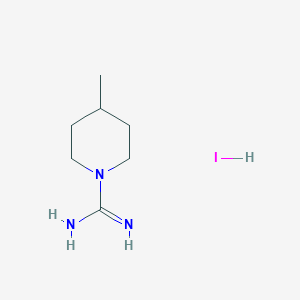
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)


![3-[3-(Methanesulfonyloxy)phenyl]propanoic acid](/img/structure/B1394418.png)
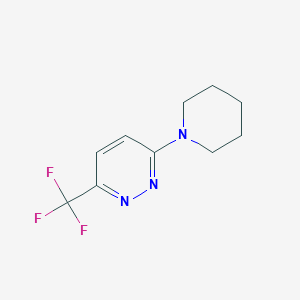

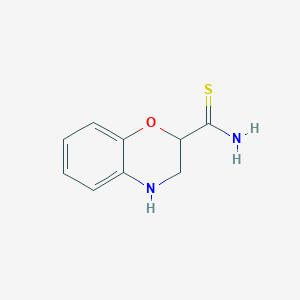
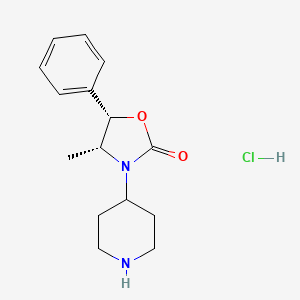
![tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B1394426.png)
![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)
